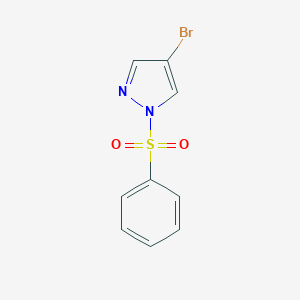

4-Bromo-1-(phenylsulfonyl)pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

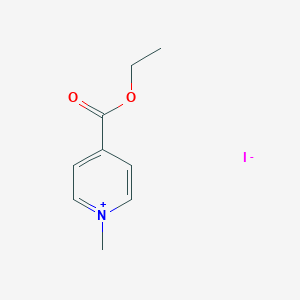

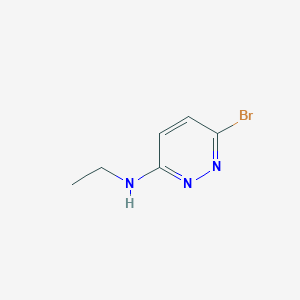

4-Bromo-1-(phenylsulfonyl)pyrazole is a heteroaryl halide and a pyrazole derivative . It is reported to react with titanium tetrachloride to afford binary adducts .

Synthesis Analysis

This compound can be metallated regioselectively by phenyl-lithium to give the 5-lithio derivative which upon quenching with appropriate electrophiles leads to the 4-bromo-1-(phenylsulfonyl)-5-substituted pyrazoles .

Molecular Structure Analysis

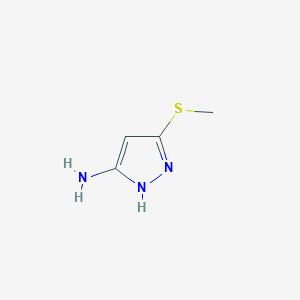

The molecular formula of this compound is C9H7BrN2O2S . The InChI representation of the molecule is InChI=1S/C9H7BrN2O2S/c10-8-6-11-12(7-8)15(13,14)9-4-2-1-3-5-9/h1-7H . The canonical SMILES representation is C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)Br .

Chemical Reactions Analysis

This compound is reported to undergo cyanation in the presence of palladium catalysts . It can also react with titanium tetrachloride to afford binary adducts .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 287.14 g/mol . It has a topological polar surface area of 60.3 Ų . The compound has no hydrogen bond donors and three hydrogen bond acceptors . It has two freely rotating bonds . The exact mass and the monoisotopic mass of the compound are both 285.94116 g/mol .

Scientific Research Applications

4-Bromo-1-(phenylsulfonyl)pyrazole has been used in a variety of scientific research applications. It has been used as a model compound for the study of enzyme structure and reactivity. It has also been used as a reagent in biochemical assays to measure enzyme activity and as a catalyst for organic synthesis. In addition, this compound has been used as a reaction intermediate for the synthesis of heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(phenylsulfonyl)pyrazole is not well understood. However, it is believed that this compound binds to the active site of an enzyme and modifies its structure or reactivity. This can lead to changes in the enzyme's activity or the formation of a new product.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some effects on enzymes and other proteins. In particular, this compound has been shown to inhibit the activity of some enzymes and to alter the structure of some proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Bromo-1-(phenylsulfonyl)pyrazole in laboratory experiments is its high reactivity and solubility in organic solvents. This makes it an ideal reagent for organic synthesis and biochemical assays. However, this compound is a highly reactive compound and should be handled with care. It should be stored in a cool, dry place and should be kept away from sources of heat and moisture. In addition, this compound should not be used in experiments involving human or animal subjects.

Future Directions

The potential applications of 4-Bromo-1-(phenylsulfonyl)pyrazole are vast, and there are many possible future directions for research. Some possible future directions include the development of new synthetic methods for the synthesis of this compound, the exploration of its use as a catalyst in organic synthesis, and the study of its biochemical and physiological effects. In addition, further research into the structure and reactivity of this compound could lead to the development of new drugs and therapeutic agents. Finally, further exploration of this compound’s potential applications in biochemistry and medicinal chemistry could lead to the development of new diagnostic tools and treatments for diseases.

Synthesis Methods

4-Bromo-1-(phenylsulfonyl)pyrazole can be synthesized using a variety of methods. The most common method is the reaction of 4-bromo-1-phenylsulfonyl-2-nitrobenzene with potassium thiocyanate in the presence of a base. This method yields this compound in high yields and is relatively simple to perform. Other methods for the synthesis of this compound include the reaction of 4-bromo-1-phenylsulfonyl-2-nitrobenzene with sodium azide in the presence of a base, the reaction of 4-bromo-1-phenylsulfonyl-2-nitrobenzene with potassium cyanate in the presence of a base, and the reaction of 4-bromo-1-phenylsulfonyl-2-nitrobenzene with sodium nitrite in the presence of a base.

Safety and Hazards

4-Bromo-1-(phenylsulfonyl)pyrazole is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to wash thoroughly after handling (P264). If swallowed, call a poison center or doctor if you feel unwell (P301 + P312). If on skin, wash with plenty of water (P302 + P352). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338) .

properties

IUPAC Name |

1-(benzenesulfonyl)-4-bromopyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c10-8-6-11-12(7-8)15(13,14)9-4-2-1-3-5-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQVJLOSQUFTDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424256 |

Source

|

| Record name | 4-BROMO-1-(PHENYLSULFONYL)PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121358-73-4 |

Source

|

| Record name | 4-BROMO-1-(PHENYLSULFONYL)PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-Bromo-2-(hydroxymethyl)phenyl]methanol](/img/structure/B179665.png)

![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B179697.png)